N-Benzoylphenylalanyl-glycyl-proline
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Overview
Description
N-Benzoylphenylalanyl-glycyl-proline: is a synthetic peptide compound with the molecular formula C23H25N3O5 and a molecular weight of 423.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylphenylalanyl-glycyl-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of phenylalanine using a benzoyl group. This is followed by the coupling of the protected phenylalanine with glycine and proline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-Benzoylphenylalanyl-glycyl-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions with enzymes like proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation and reduction would yield oxidized or reduced derivatives of the compound .
Scientific Research Applications
N-Benzoylphenylalanyl-glycyl-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of new materials and biochemical assays.
Mechanism of Action
The mechanism of action of N-Benzoylphenylalanyl-glycyl-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoylphenylalanyl-glycyl-alanine
- N-Benzoylphenylalanyl-glycyl-valine
- N-Benzoylphenylalanyl-glycyl-leucine
Uniqueness
N-Benzoylphenylalanyl-glycyl-proline is unique due to its specific amino acid sequence and the presence of a benzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
74075-25-5 |
---|---|
Molecular Formula |
C23H25N3O5 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25N3O5/c27-20(26-13-7-12-19(26)23(30)31)15-24-22(29)18(14-16-8-3-1-4-9-16)25-21(28)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,29)(H,25,28)(H,30,31)/t18-,19-/m0/s1 |
InChI Key |
UVLMBMAKGAUBDU-OALUTQOASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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